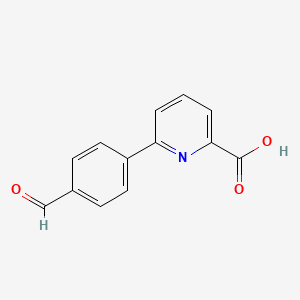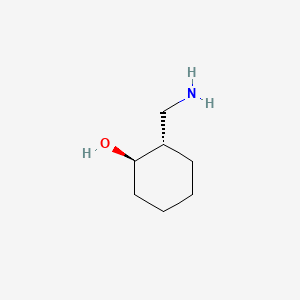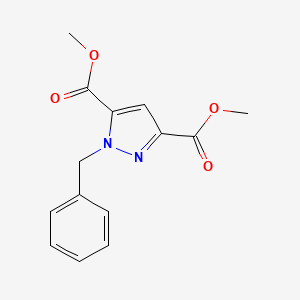
dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate is an organic compound with the linear formula C14H14N2O4 . It has a molecular weight of 274.28 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O4/c1-19-13(17)11-8-12(14(18)20-2)16(15-11)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.28 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Metallomacrocyclic Palladium Complexes
Dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate derivatives are used in the synthesis of metallomacrocyclic palladium complexes. These complexes are characterized by their unique monomeric and dimeric species in solutions, which are influenced by the solvent used in the reaction. These palladium complexes have potential applications in various fields, including catalysis and materials science (Guerrero et al., 2008).
RAFT Polymerization Agents
Pyrazole derivatives, including dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate, are utilized as versatile RAFT (Reversible Addition-Fragmentation chain Transfer) agents in polymer chemistry. These agents aid in controlling the polymerization of various monomers, leading to polymers with low dispersities and high end group fidelity, which is crucial in the production of polymers for diverse applications (Gardiner et al., 2016).
Crystal Structure Analysis
The compound has been a subject of study in crystallography, where its structure, including interplanar angles and hydrogen bonding patterns, has been analyzed. This information is vital for understanding the material properties and potential applications in areas such as material science and drug design (Xiao & Zhao, 2009).
Molecular Conformation and Hydrogen Bonding
Research on derivatives of dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate has revealed insights into molecular conformation and hydrogen bonding patterns. This information is crucial for understanding the behavior of these compounds in various environments and could be applied in the design of new materials or pharmaceuticals (Asma et al., 2018).
Combined Experimental and Computational Modeling
The compound is also used in combined experimental and computational modeling studies. These studies involve structural characterization, theoretical calculations, and time-dependent density functional theory (TD-DFT) calculations, providing insights into the compound's properties and potential applications (Shi et al., 2012).
Anti-Prostate Cancer Drugs
Some derivatives of dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate have been evaluated as inhibitors in the search for anti-prostate cancer drugs. This research contributes to the development of novel pharmaceuticals for treating prostate cancer (Nakao et al., 2014).
Pyrazole-Carboxylate in Coordination Polymers
The pyrazole-carboxylate mixed ligand system, including compounds like dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate, has been explored in the synthesis of coordination polymers. These polymers have applications in materials science, catalysis, and potentially in pharmaceuticals (Hawes et al., 2014).
Other Applications
Additional studies have investigated the compound's role in various fields like antibacterial, antifungal, larvicidal activities, and its interaction with DNA, which highlights its potential in biomedical and pharmaceutical research (Santra et al., 2016), (Shubhangi et al., 2019), (Soliman, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as 3,5-dimethylpyrazole have been known to interact with a variety of ligands in coordination chemistry .
Mode of Action
Pyrazoles, in general, are known for their ability to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property might influence the interaction of Dimethyl 1-Benzyl-1H-Pyrazole-3,5-Dicarboxylate with its targets.
Biochemical Pathways
It’s worth noting that pyrazoles can participate in proton transfer processes, which could potentially affect various biochemical pathways .
Action Environment
It’s known that the behavior of pyrazoles can vary in different environments .
properties
IUPAC Name |
dimethyl 1-benzylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)11-8-12(14(18)20-2)16(15-11)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXXCCHBVCIWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



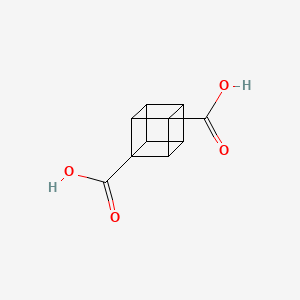
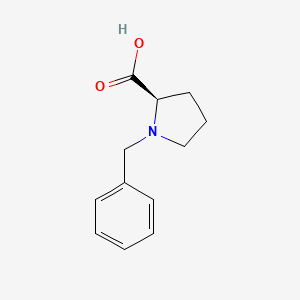



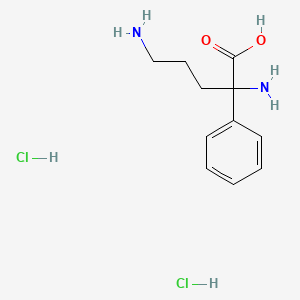

![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)

